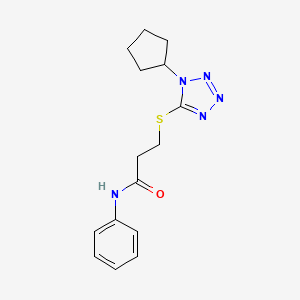![molecular formula C17H18F3N3O2S B7546332 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B7546332.png)
1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine, also known as P3T, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine is not fully understood, but it is believed to act as a positive allosteric modulator of certain receptors in the central nervous system, such as the metabotropic glutamate receptor 5 (mGluR5) and the sigma-1 receptor. This results in the enhancement of neurotransmission and the modulation of various signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmission, the enhancement of synaptic plasticity, the reduction of oxidative stress, and the regulation of intracellular calcium levels. These effects have been observed in various in vitro and in vivo models, suggesting that 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine has the potential to be a useful tool for the study of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine is its high affinity and selectivity towards certain receptors in the central nervous system, making it a useful tool for the study of various neurological disorders. However, there are also some limitations to its use in lab experiments, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are many potential future directions for the study of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine, including the development of new drugs for the treatment of various neurological disorders, the optimization of its synthesis method to improve yield and purity, and the exploration of its potential applications in other fields such as materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine and its potential side effects, in order to maximize its potential as a useful tool for scientific research.
In conclusion, 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its high affinity and selectivity towards certain receptors in the central nervous system make it a useful tool for the study of various neurological disorders, and there are many potential future directions for its study and application.
合成法
The synthesis of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with pyridine-3-carboxaldehyde. The final product is obtained after purification by column chromatography. This method has been optimized to yield high purity and yield of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine.
科学的研究の応用
1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have high affinity and selectivity towards certain receptors in the central nervous system, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as schizophrenia, depression, and anxiety.
特性
IUPAC Name |
1-(pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)15-3-5-16(6-4-15)26(24,25)23-10-8-22(9-11-23)13-14-2-1-7-21-12-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNZKIKMSBVIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7546258.png)
![N-benzyl-2-[(4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7546260.png)

![2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7546269.png)
![4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546275.png)
![1-(4-Ethylpiperazin-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546276.png)
![1-[2-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-methylbenzimidazol-2-one](/img/structure/B7546286.png)
![N-cyclopropyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-2-phenylacetamide](/img/structure/B7546293.png)
![4-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7546325.png)

![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)
![N-tert-butyl-2-[[4-(furan-2-ylmethyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546339.png)
![2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one](/img/structure/B7546347.png)
![N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7546348.png)